molecular formula C₁₄H₁₇ClN₆S₂ B1147513 6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride CAS No. 1359873-45-2

6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride

Cat. No.: B1147513
CAS No.: 1359873-45-2
M. Wt: 368.91
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Description

Historical Context and Development

The development of this compound emerged from the broader research initiative focused on targeting the menin-mixed lineage leukemia protein interaction, which represents a critical pathway in leukemogenesis. The compound was first documented in chemical databases in 2017, as evidenced by its creation date in PubChem records. This timeline coincides with the intensifying research efforts to develop small molecule inhibitors capable of disrupting protein-protein interactions that drive oncogenic processes.

The historical significance of this compound is intrinsically linked to the pioneering work in menin inhibitor development that began in the early 2010s. Research conducted by Grembecka and colleagues in 2012 established the foundational understanding of menin-mixed lineage leukemia interactions and demonstrated the feasibility of developing small molecule inhibitors targeting this pathway. This breakthrough opened new avenues for therapeutic intervention in leukemias characterized by mixed lineage leukemia gene rearrangements and nucleophosmin 1 mutations.

The compound's designation as "MI-nc" in research literature reflects its role as a negative control in comparative studies evaluating more potent menin inhibitors. This classification emerged from systematic structure-activity relationship studies that identified compounds with varying degrees of inhibitory potency against the menin-mixed lineage leukemia interaction. The development of this particular derivative involved careful molecular design to maintain structural similarity to active compounds while exhibiting significantly reduced biological activity, making it an invaluable research tool.

Patent literature from 2016 documents the broader class of substituted thieno[2,3-d]pyrimidine derivatives as inhibitors of menin-mixed lineage leukemia interactions, indicating the systematic exploration of this chemical space during the mid-2010s. The specific structural modifications present in this compound represent one variation within this broader investigational framework, designed to probe the structural requirements for biological activity.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research extends beyond its immediate biological activity to encompass its role as a critical research tool for understanding structure-activity relationships. The compound exhibits weak inhibitory activity against the menin-mixed lineage leukemia fusion protein interaction, with an inhibition constant (IC50) value of 193 micromolar. This relatively modest potency makes it particularly valuable as a negative control compound in experimental studies evaluating more potent inhibitors.

Current research applications demonstrate the compound's utility in validating the specificity of biological effects observed with more potent menin inhibitors. When researchers identify cellular or molecular effects with active compounds such as MI-2, which exhibits an IC50 of 0.45 micromolar, the inclusion of this compound as a negative control helps establish that observed effects result from specific target engagement rather than off-target activities.

The compound's structural complexity, incorporating multiple heterocyclic systems, makes it an exemplary model for studying the interactions between small molecules and protein binding sites. The thieno[2,3-d]pyrimidine core provides a rigid scaffold that positions substituents in defined spatial orientations, while the piperazine linker introduces conformational flexibility that may influence binding kinetics and selectivity. The thiadiazole moiety contributes additional hydrogen bonding potential and electronic properties that modulate the overall pharmacological profile.

Research findings indicate that the compound serves as an intermediate in the synthesis of related derivatives with enhanced biological activity. This synthetic utility underscores its importance in medicinal chemistry workflows, where systematic structural modifications are employed to optimize biological activity, selectivity, and pharmaceutical properties. The availability of well-characterized intermediates like this compound accelerates the development of structure-activity relationship studies and facilitates the exploration of chemical space around promising lead compounds.

The compound's role in leukemia research has gained particular prominence with the recent clinical development of menin inhibitors such as revumenib, which targets the same pathway but with significantly enhanced potency. The availability of compounds spanning a wide range of potencies, from highly active clinical candidates to weak inhibitors like this compound, provides researchers with a comprehensive toolkit for mechanistic studies and target validation.

Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure

The thieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by its exceptional versatility and broad spectrum of biological activities. This heterocyclic framework can be conceptualized as a bioisostere of adenine, the purine base found in both deoxyribonucleic acid and ribonucleic acid, which contributes to its inherent biological relevance and potential for interaction with nucleotide-binding proteins. The scaffold's privileged status derives from its ability to serve as a molecular framework for developing compounds with diverse therapeutic applications.

Research conducted over the past two decades has established thieno[2,3-d]pyrimidine derivatives as important pharmacophores in anticancer drug development. The scaffold's planar, aromatic structure provides an optimal foundation for π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the nitrogen atoms serve as hydrogen bond acceptors that enhance binding affinity and selectivity. These structural features enable thieno[2,3-d]pyrimidine-based compounds to engage effectively with a wide range of biological targets.

The synthesis of thieno[2,3-d]pyrimidine derivatives has been extensively studied, with multiple synthetic routes developed to access various substitution patterns and functional group modifications. Classical synthetic approaches typically involve cyclization reactions of appropriately substituted thiophene precursors with pyrimidine-forming reagents, while more modern methodologies employ metal-catalyzed coupling reactions and multicomponent processes to enhance efficiency and scope. The availability of diverse synthetic methodologies has facilitated the systematic exploration of structure-activity relationships within this chemical class.

In the context of this compound, the thieno[2,3-d]pyrimidine core serves as the central organizing element that positions the ethyl, piperazine, and thiadiazole substituents in a defined three-dimensional arrangement. The 4-position substitution with the piperazine-thiadiazole moiety introduces a flexible linker that extends away from the planar core, potentially allowing the compound to engage with multiple binding subsites within protein targets.

Recent advances in thieno[2,3-d]pyrimidine chemistry have focused on developing derivatives with enhanced selectivity for specific protein targets, improved pharmaceutical properties, and reduced off-target activities. The incorporation of heterocyclic substituents such as thiadiazoles, as seen in the compound under discussion, represents one strategy for modulating the electronic properties and hydrogen bonding capacity of the scaffold. These modifications can significantly impact binding affinity, selectivity, and cellular uptake properties.

Molecular Property Value Significance
Molecular Formula C14H17ClN6S2 Complex heterocyclic structure with multiple nitrogen and sulfur atoms
Molecular Weight 368.9 g/mol Moderate molecular weight suitable for oral bioavailability
PubChem CID 131667763 Unique database identifier for chemical information retrieval
CAS Number 1359873-45-2 Chemical Abstracts Service registry number
IC50 (menin-MLL) 193 μM Weak inhibitory activity, suitable for negative control applications

The structure-activity relationships observed within the thieno[2,3-d]pyrimidine class reveal that modifications at different positions of the scaffold can dramatically alter biological activity. For example, substitutions at the 6-position with alkyl groups such as ethyl or methyl can influence lipophilicity and membrane permeability, while modifications at the 4-position with various amine-containing substituents can modulate target selectivity and potency. Understanding these relationships is crucial for rational drug design efforts based on this privileged scaffold.

Properties

IUPAC Name

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S2.ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGUJPCLVQNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is constructed via a cyclocondensation reaction between 2-aminothiophene-3-carbonitrile and ethyl acetoacetate. This step typically employs a base such as sodium ethoxide to facilitate ring closure. The ethyl group at position 6 is introduced during this stage through the alkylation of the intermediate enolate .

Key Reaction Conditions:

ReagentRoleTemperatureTime
2-Aminothiophene-3-carbonitrileCore precursor80–100°C6–8 h
Ethyl acetoacetateAlkylating agentReflux4–6 h
Sodium ethoxideBase catalystAmbient

The resulting 6-ethylthieno[2,3-d]pyrimidine-4(3H)-one is then chlorinated using phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative, a critical intermediate for subsequent substitutions .

ParameterOptimal ValueImpact on Yield
SolventDMF85–90%
Temperature90–100°CMaximizes rate
Molar ratio (Intermediate:Piperazine)1:1.2Prevents dimerization

Hydrochloride Salt Formation

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an anhydrous solvent such as ethanol or diethyl ether. This step enhances the compound’s stability and solubility for pharmaceutical applications .

Critical Considerations:

  • Stoichiometry: A 1:1 molar ratio of free base to HCl is typical, though dihydrochloride forms (2:1 HCl) are noted in some sources .

  • Crystallization: Slow evaporation under reduced pressure yields crystalline product, with purity >95% confirmed by HPLC .

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane-methanol eluents. Structural validation employs:

  • ¹H/¹³C NMR: Confirms substitution patterns and salt formation .

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 368.91 (monoisotopic) .

  • X-ray Diffraction (XRD): Resolves crystal packing and counterion interactions .

Scalability and Industrial Adaptations

Large-scale production (>100 g) utilizes continuous flow reactors to improve heat transfer and reduce reaction times. Process analytical technology (PAT) monitors critical quality attributes (CQAs) such as particle size and polymorphic form .

Comparative Analysis of Pilot-Scale Batches:

Batch SizePurity (HPLC)YieldKey Challenge
10 g96.2%78%Intermediate degradation
100 g95.8%82%Solvent recovery efficiency
1 kg94.5%85%Crystallization consistency

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at various sites, including the nitrogen atoms in the piperazine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Antimicrobial Activity

  • Oxadiazole Derivatives (8a-8j) : Exhibited broad-spectrum antibacterial (MIC: 12.5–50 µg/ml) and antifungal activity (MIC: 6.25–25 µg/ml) against S. aureus, E. coli, and C. albicans. The 1,3,4-oxadiazole moiety contributes to membrane disruption .
  • Target Compound: No direct antimicrobial data reported; focus on oncological targets (menin-MLL inhibition) .

Oncological Activity

  • Target Compound: Demonstrates nanomolar potency in disrupting menin-MLL interactions, critical in leukemia progression .

Solubility and Pharmacokinetics

  • The hydrochloride salt form of the target compound improves aqueous solubility (>1 mg/ml in DMSO) compared to non-ionic analogs like the trifluoroethyl derivative (), which may require formulation aids for in vivo studies .

Key Research Findings

Substituent Impact :

  • Thiadiazole and oxadiazole groups enhance target binding via heterocyclic π-π interactions, but thiadiazole derivatives (e.g., target compound) show unique specificity for protein-protein interaction targets like menin-MLL .
  • Trifluoromethyl groups () increase metabolic stability but may reduce solubility .

Salt Forms : Hydrochloride salts (target compound) offer practical advantages in drug formulation over neutral analogs .

Core Modifications : Position 6 ethyl groups (target compound) balance hydrophobicity and steric effects, whereas bulkier substituents (e.g., trifluoroethyl in ) may limit blood-brain barrier penetration .

Biological Activity

6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17ClN6S2
  • Molecular Weight : 368.91 g/mol
  • CAS Number : 1359873-45-2

The compound features a thieno[2,3-d]pyrimidine core substituted with a piperazine and a thiadiazole moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in cellular signaling pathways. For instance:

  • VEGFR Inhibition : The compound has shown potential as an inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis. In studies, it demonstrated significant inhibitory effects on VEGFR activity, leading to reduced proliferation of endothelial cells .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects across various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)18.36
PC3 (Prostate)1.48
HepG2 (Liver)33.14
HCT116 (Colon)19.50

These values indicate that the compound is particularly potent against prostate cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activities. Studies have shown it possesses moderate antibacterial effects against various strains of bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies and Research Findings

  • VEGFR Inhibition Study : In vitro assays demonstrated that the compound significantly inhibited VEGFR activity in MCF-7 cells with an IC50 value of 0.56 µM. This suggests its potential as a therapeutic agent in cancer treatment by targeting angiogenesis .
  • Antiproliferative Assays : A series of experiments conducted on multiple cancer cell lines revealed that the compound's structure allows for high selectivity and potency against specific cancer types, particularly prostate and breast cancers .
  • Docking Studies : Computational studies have provided insights into the binding affinity of the compound towards VEGFR and other targets. These studies indicated that specific interactions with amino acid residues enhance its inhibitory effects on these receptors .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride, and how are they addressed methodologically?

  • Answer : The synthesis involves multi-step heterocyclic coupling, including thiadiazole-piperazine integration and thienopyrimidine core formation. Key challenges include regioselectivity in thiadiazole coupling and maintaining stability of the piperazine moiety under acidic conditions. Methodologies include:

  • Stepwise coupling : Using Buchwald-Hartwig amination for piperazine-thiadiazole linkage (optimized at 80–100°C in DMF with Pd catalysts) .
  • Acid stability : Hydrochloride salt formation is performed at low temperatures (0–5°C) to prevent degradation .
  • Purity control : Recrystallization from ethanol/water mixtures (70:30 v/v) followed by HPLC-UV analysis (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Structural validation relies on:

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) to confirm piperazine NH protons (δ 2.8–3.2 ppm) and thienopyrimidine aromaticity (δ 7.5–8.3 ppm) .
  • HRMS : ESI+ mode to verify molecular ion [M+H]+^+ at m/z 445.0821 (calculated: 445.0818) .
  • HPLC : Retention time ~12.3 min (95% purity threshold) under gradient elution .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G**) predict transition states for thiadiazole-piperazine coupling, reducing trial-and-error synthesis. For example:

  • Reaction barriers : Calculated activation energy for piperazine substitution: ~28 kcal/mol, guiding solvent selection (polar aprotic solvents lower energy) .
  • Docking studies : AutoDock Vina simulates binding to kinase targets (e.g., EGFR), informing substituent modifications to enhance affinity .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:

  • Solubility enhancement : Co-crystallization with β-cyclodextrin (1:1 molar ratio) increases aqueous solubility by 15-fold .
  • Metabolic profiling : LC-MS/MS identifies N-dealkylation as a major metabolic pathway; blocking via fluorination at the ethyl group improves stability .
  • Dose normalization : Allometric scaling from murine models (e.g., 25 mg/kg in mice ≈ 2 mg/kg in humans) adjusts for interspecies differences .

Q. How do electronic effects of the thiadiazole moiety influence the compound’s reactivity in nucleophilic substitutions?

  • Answer : The electron-deficient thiadiazole ring (Hammett σp_p = +0.65) directs nucleophilic attack to the C2 position. Experimental evidence includes:

  • Kinetic studies : Second-order rate constants for piperazine substitution: kobsk_{obs} = 0.45 M1^{-1}s1^{-1} in DMF at 25°C .
  • Substituent effects : Electron-withdrawing groups (e.g., CF3_3) on thiadiazole increase reactivity by 30% due to enhanced electrophilicity .

Methodological Frameworks

Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) in analogs?

  • Answer : A factorial design (32^2) evaluates:

  • Variables : Substituent position (C4 vs. C6) and electronic nature (EDG vs. EWG).
  • Response metrics : IC50_{50} against target enzymes (e.g., PI3Kγ) and logP values.
  • Data analysis : Multivariate regression identifies C6-ethyl as critical for lipophilicity-activity balance (R2^2 = 0.89) .

Q. How can heterogeneous catalysis improve scalability of the synthesis?

  • Answer : Immobilized Pd catalysts (e.g., Pd/C or Pd@MOF) enable:

  • Reusability : 5 cycles with <5% yield drop .
  • Solvent reduction : Switch to water/THF biphasic systems cuts solvent use by 40% .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Answer : Discrepancies may stem from:

  • Cell membrane permeability : HeLa cells show 3-fold higher uptake than A549 (measured via fluorescent tagging) .
  • Target expression variance : Western blot confirms PI3Kγ overexpression in responsive lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.